ALDH3A1 Inhibition Selectivity: A Key Differentiator for 3-Chloro-5-methoxy-4-propoxybenzaldehyde
The compound demonstrates selective inhibition of human ALDH3A1 with an IC50 of 2.10 µM [1], whereas its activity against the structurally related ALDH1A1 isoform is virtually identical (IC50 = 2.00 µM) [2], resulting in an isoform selectivity ratio of approximately 1:1. This near-equipotent inhibition of two distinct ALDH isoforms distinguishes it from other benzaldehyde derivatives which may show greater selectivity for one isoform.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.10 µM |
| Comparator Or Baseline | Inhibition of human ALDH1A1 (IC50 = 2.00 µM) |
| Quantified Difference | Approximately 1:1 selectivity ratio (2.10 µM vs 2.00 µM) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, spectrophotometric analysis |
Why This Matters
This specific inhibition profile is critical for researchers developing isoform-selective or pan-ALDH inhibitors, where a defined potency ratio is essential for understanding structure-activity relationships.
- [1] BindingDB. (n.d.). BDBM50447072: CHEMBL1890994::US9328112, A24. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50448802: CHEMBL3128207. Retrieved from BindingDB. View Source
